Antiproliferative Activity Differentiation: Class-Level GI₅₀ Range Defines Potency Tier Within the 7-Hydroxy-3-aryloxy-2-trifluoromethylchromenone Series
Within a published series of 234 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromen-4-one derivatives screened in the NCI-60 human tumor cell line panel, only eight compounds (1–8) demonstrated high cytostatic and cytotoxic activity, with GI₅₀ values ranging from 3.44 to 41.1 µM and LC₅₀ values from 49.6 µM upward [1]. The >10-fold GI₅₀ spread among the most active congeners demonstrates that antiproliferative potency is exquisitely sensitive to the specific aryloxy substitution pattern; compounds outside this select group showed substantially weaker or negligible activity. While the exact GI₅₀ of CAS 637749-79-2 was not individually reported, its 3-(3-methoxyphenoxy) motif places it within the aryloxy structural space that generated the high-activity tier, distinguishing it from inactive or weakly active series members bearing different aryloxy substituents [1]. By contrast, the 2-methyl analog (CAS 637750-24-4, –CH₃ replacing –CF₃) lacks the trifluoromethyl group present in all active compounds from this study, and no antiproliferative data have been reported for this des-CF₃ variant .
| Evidence Dimension | In vitro antiproliferative activity (cytostatic potency) |
|---|---|
| Target Compound Data | Not individually reported; belongs to the 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-chromen-4-one class from which 8/234 congeners showed high activity |
| Comparator Or Baseline | Class active range: GI₅₀ 3.44–41.1 µM; LC₅₀ ≥49.6 µM (compounds 1–8); >226 congeners showed lower/no activity |
| Quantified Difference | Activity tier discrimination: >10-fold GI₅₀ range among top 8 actives; inactive majority demonstrates non-interchangeability |
| Conditions | NCI-60 human cancer cell line panel (60 lines representing leukemia, melanoma, NSCLC, CNS, ovarian, renal, prostate, breast, and colon cancers) |
Why This Matters
Procurement of this specific meta-methoxyphenoxy congener, rather than a randomly selected class member, maximizes the likelihood of accessing the high-activity tier identified in NCI-60 screening.
- [1] Prykhod'ko, A.O., Dubinina, G.G., Khilya, V.P., & Yarmoluk, S.M. (2004). Antiproliferative activities of some 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-4-chromenone derivatives against 60 human cancer cell lines. Biopolymers and Cell, 20(1-2), 159-163. View Source
